

IUPAC name for C9H7BrN2O2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-bromoimidazo[1,2-
A]pyridine-8-carboxylate*

Cat. No.: B1430192

[Get Quote](#)

Abstract

The heterocyclic scaffold, 1H-indole-2,3-dione (isatin), is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom at the 5-position yields 5-bromo-1H-indole-2,3-dione, also known as 5-bromoisatin, a compound with the chemical formula C9H7BrN2O2. This modification significantly alters the electronic properties of the isatin core, providing a versatile platform for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of 5-bromo-1H-indole-2,3-dione, detailing its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role as a key building block in drug discovery and development. We will explore its utility in the generation of compounds with potential anti-cancer, antimicrobial, and other pharmacological activities. Detailed experimental protocols for its synthesis and biological evaluation are provided to enable researchers to harness the full potential of this valuable synthetic intermediate.

Introduction: The Significance of the 5-Bromo-1H-indole-2,3-dione Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.^[1] Isatin (1H-indole-2,3-dione), an oxidized derivative of indole, has garnered significant attention due to its synthetic versatility and the broad pharmacological profile of its derivatives.^{[2][3]} The strategic placement of a bromine atom at the 5-position of the isatin ring system results in 5-bromo-1H-indole-2,3-dione (5-bromoisatin),

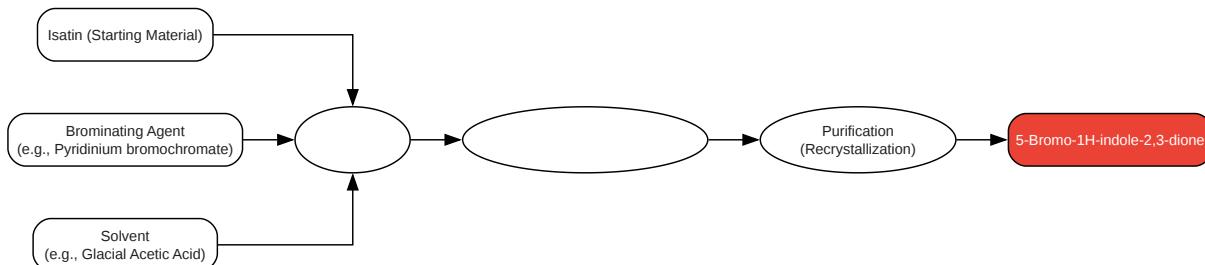
a compound that has emerged as a crucial intermediate in the synthesis of a diverse array of bioactive molecules.[\[3\]](#)[\[4\]](#)

The presence of the bromine atom at the C5 position serves two primary functions. Firstly, it modulates the electronic landscape of the molecule, influencing its reactivity and interaction with biological targets. Secondly, it provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the creation of complex molecular architectures.[\[2\]](#) Consequently, 5-bromoisoatine has become an invaluable tool for medicinal chemists in the quest for novel therapeutic agents.[\[4\]](#)[\[5\]](#)

This guide will delve into the technical aspects of 5-bromo-1H-indole-2,3-dione, providing a detailed examination of its synthesis, characterization, and application in the development of new pharmaceuticals.

Physicochemical Properties of 5-Bromo-1H-indole-2,3-dione

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic and medicinal chemistry.


Property	Value	Source
IUPAC Name	5-bromo-1H-indole-2,3-dione	[6]
Molecular Formula	C8H4BrNO2	[7]
Molecular Weight	226.03 g/mol	[6]
Appearance	Orange crystalline powder/solid	[7] [8]
Melting Point	247-252 °C	[7]
Solubility	Soluble in N,N-dimethylformamide (DMF)	[7]
CAS Number	87-48-9	[5]

Synthesis of 5-Bromo-1H-indole-2,3-dione

The efficient synthesis of 5-bromo-1H-indole-2,3-dione is crucial for its widespread use in research and development. Several methods have been reported, with the direct bromination of isatin being a common and effective approach.

General Synthesis Workflow

The synthesis of 5-bromo-1H-indole-2,3-dione can be achieved through the electrophilic bromination of isatin. A general workflow for this process is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 5-bromo-1H-indole-2,3-dione.

Detailed Experimental Protocol: Synthesis from Isatin

This protocol details the direct bromination of isatin using pyridinium bromochromate (PBC) to yield 5-bromo-1H-indole-2,3-dione.^{[1][2]}

Materials:

- Isatin
- Pyridinium bromochromate (PBC)
- Glacial acetic acid

- Ether
- Aqueous sodium bicarbonate (NaHCO₃)
- Sodium sulfate (Na₂SO₄)
- Ethanol

Procedure:

- In a suitable reaction vessel, suspend pyridinium bromochromate (e.g., 3.12 g, 12 mmol) in glacial acetic acid (e.g., 25 mL).
- To this suspension, add a solution of isatin (10 mmol) dissolved in a small amount of glacial acetic acid.
- Heat the reaction mixture at 90°C on a water bath for approximately 20 minutes, with constant stirring.[\[2\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into cold water (100 mL).
- Extract the aqueous mixture with ether (3 x 20 mL).[\[1\]](#)
- Combine the organic layers and wash with aqueous sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to obtain pure 5-bromo-1H-indole-2,3-dione.[\[2\]](#)

Applications in Drug Discovery and Organic Synthesis

5-Bromo-1H-indole-2,3-dione serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[5]

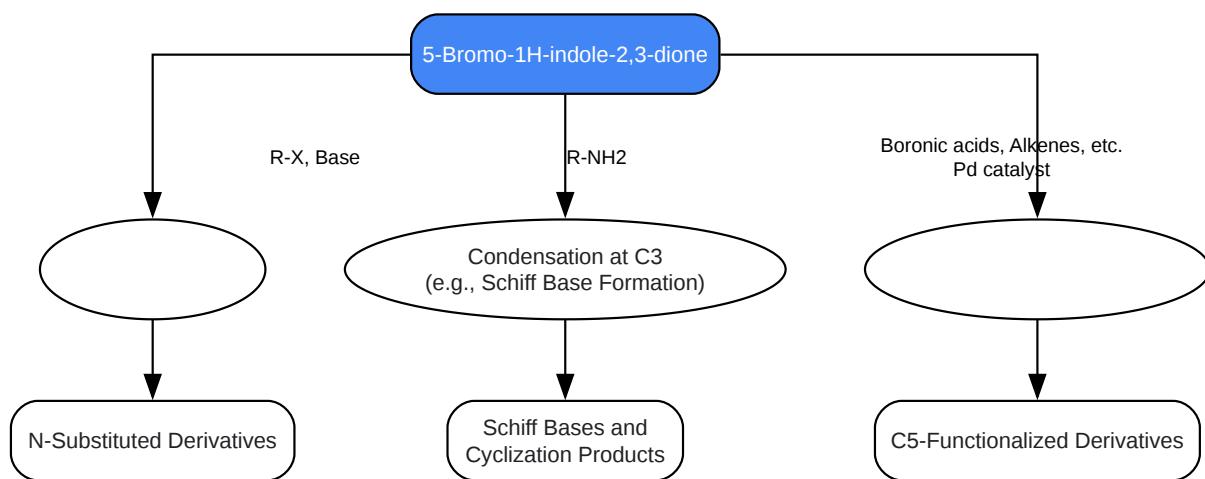
Anticancer Agents

Derivatives of 5-bromoisoatine have shown significant promise as anticancer agents.[4] The isoatine scaffold is known to interact with various biological targets involved in cancer progression, and the 5-bromo substituent can enhance this activity or provide a site for further modification to improve potency and selectivity.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research. 5-Bromoisoatine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. [9][10] For instance, pyrimidine derivatives of 5-bromoisoatine have been prepared and shown to possess antimicrobial properties.[9]

Other Therapeutic Areas


Beyond cancer and infectious diseases, 5-bromoisoatine derivatives have been explored for a variety of other therapeutic applications, including as anticonvulsants and anti-inflammatory agents.[5][11]

Organic Synthesis

In addition to its role in medicinal chemistry, 5-bromo-1H-indole-2,3-dione is a valuable intermediate in organic synthesis. It is used in the preparation of dyes, pigments, and other complex organic molecules.[5] The reactivity of both the ketone and the N-H group, along with the potential for cross-coupling at the bromine position, makes it a highly versatile synthetic tool.

Derivatization Strategies

The chemical reactivity of 5-bromo-1H-indole-2,3-dione allows for a multitude of derivatization strategies to generate diverse chemical libraries for drug screening.

[Click to download full resolution via product page](#)

Caption: Key derivatization strategies for 5-bromo-1H-indole-2,3-dione.

Biological Evaluation Protocols

To assess the therapeutic potential of novel 5-bromoindole derivatives, standardized biological assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[\[1\]](#)

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete growth medium
- 5-Bromo-1H-indole-2,3-dione derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of the 5-bromo-1H-indole-2,3-dione derivative in the complete growth medium.
- Remove the old medium from the wells and add 100 μ L of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
- Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
- Remove the medium containing MTT and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1][9]

Materials:

- Bacterial or fungal strains
- Nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
- 5-Bromo-1H-indole-2,3-dione derivative stock solution (in DMSO)

- 96-well plates
- Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, fluconazole)

Procedure:

- Prepare a serial two-fold dilution of the 5-bromo-1H-indole-2,3-dione derivative in the appropriate broth in a 96-well plate.
- Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the microbial suspension to each well containing the diluted compound.
- Include a positive control (microbes without compound) and a negative control (broth without microbes).
- Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.^[9]

Conclusion

5-Bromo-1H-indole-2,3-dione is a compound of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable scaffold for the generation of diverse chemical libraries. The numerous studies highlighting the potent biological activities of its derivatives underscore its importance as a privileged starting material in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of 5-bromo-1H-indole-2,3-dione, along with detailed experimental protocols, to facilitate its use in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. journals.umz.ac.ir [journals.umz.ac.ir]
- 3. 5-Bromoisatin | 87-48-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 5-Bromoisatin | 87-48-9 [chemicalbook.com]
- 9. ajpp.in [ajpp.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for C9H7BrN2O2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1430192#iupac-name-for-c9h7brn2o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com